molecular formula C9H11NO3 B1373501 2-(3-Hydroxyphenoxy)propanamide CAS No. 1152572-45-6

2-(3-Hydroxyphenoxy)propanamide

Cat. No.: B1373501
CAS No.: 1152572-45-6
M. Wt: 181.19 g/mol
InChI Key: XRQUGFQLEOLSEU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)propanamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of propanamide, featuring a hydroxyphenoxy group attached to the second carbon of the propanamide backbone.

Biochemical Analysis

Biochemical Properties

2-(3-Hydroxyphenoxy)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-coenzyme A carboxylase, an enzyme involved in fatty acid biosynthesis. This interaction inhibits the enzyme’s activity, leading to a decrease in fatty acid production. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which regulates cell cycle and apoptosis. Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of acetyl-coenzyme A carboxylase, inhibiting its activity and reducing fatty acid synthesis. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the compound’s degradation and a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of fatty acid synthesis and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit fatty acid synthesis. At higher doses, this compound can exhibit toxic or adverse effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings are crucial for determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. The compound interacts with enzymes such as acetyl-coenzyme A carboxylase and fatty acid synthase, modulating their activity and affecting metabolic flux. Additionally, this compound can influence metabolite levels by altering the balance between synthesis and degradation pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can exert its effects on fatty acid metabolism. Additionally, the compound can be directed to the nucleus, where it can influence gene expression and cell signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxyphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyphenoxy)propanamide is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .

Properties

IUPAC Name

2-(3-hydroxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQUGFQLEOLSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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